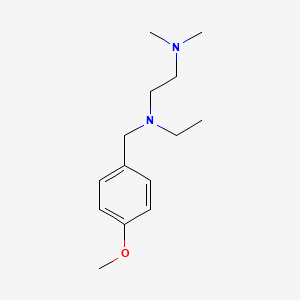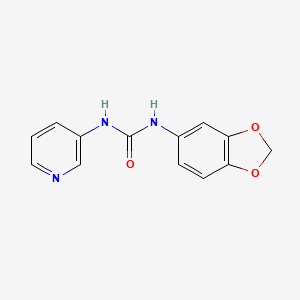![molecular formula C22H26N2O B5817726 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5817726.png)
4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. This compound is also known as SCH 50911, and it belongs to the class of spirocyclic quinazolinone compounds.
科学研究应用
4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have potent GABA-B receptor antagonist activity, which makes it a potential candidate for the treatment of several disorders such as anxiety, depression, and addiction. Additionally, this compound has been shown to have anticonvulsant and analgesic properties, which further expands its potential therapeutic applications.
作用机制
The mechanism of action of 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one involves its binding to the GABA-B receptor. This compound acts as a competitive antagonist at the GABA-B receptor, which results in the inhibition of GABA-B receptor-mediated signaling. This inhibition leads to an increase in the release of several neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one have been extensively studied. This compound has been shown to have anticonvulsant and analgesic properties, which make it a potential candidate for the treatment of epilepsy and chronic pain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.
实验室实验的优点和局限性
The advantages of using 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one in lab experiments include its well-established synthesis method and its potent GABA-B receptor antagonist activity. Additionally, this compound has been extensively studied, which makes it a valuable tool for studying the GABA-B receptor and its signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the study of 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one. One potential direction is the further optimization of its chemical structure to improve its pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of its potential therapeutic applications in the treatment of addiction, anxiety, and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the GABA-B receptor and its signaling pathways.
合成方法
The synthesis method of 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one involves the reaction of 2-phenylethylamine with 2-chloro-4-methylquinazoline in the presence of a base. The resulting intermediate is then treated with cyclohexanone to form the final product. This synthesis method has been well-established and has been used in several studies to produce 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one in high yields.
属性
IUPAC Name |
4'-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17-11-14-22(15-12-17)23-20-10-6-5-9-19(20)21(25)24(22)16-13-18-7-3-2-4-8-18/h2-10,17,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLSWXFQZRMQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)

![2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)
![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)


![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)

![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5817743.png)
![ethyl 1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5817748.png)